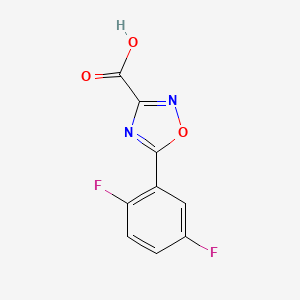

5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

説明

特性

IUPAC Name |

5-(2,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2N2O3/c10-4-1-2-6(11)5(3-4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBKUFWTQFMIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=NC(=NO2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-difluorobenzohydrazide with ethyl oxalyl chloride, followed by cyclization in the presence of a base such as triethylamine. The reaction conditions often include refluxing in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

化学反応の分析

Types of Reactions

5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products Formed

Oxidation: Formation of carboxylate derivatives.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

科学的研究の応用

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including 5-(2,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid. Oxadiazoles are known for their ability to inhibit tumor growth through various mechanisms. For instance:

- Cytotoxicity Studies : In vitro evaluations have demonstrated that certain oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. Notably, compounds with electron-withdrawing groups at specific positions on the aromatic ring showed enhanced biological activity .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, flow cytometry analyses revealed that some derivatives could arrest cell proliferation at specific phases of the cell cycle and trigger apoptosis through caspase activation .

1.2 Drug Discovery and Development

The unique structural features of 5-(2,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid make it a candidate for further development in drug discovery:

- Lead Compound for Synthesis : The compound can serve as a lead structure for synthesizing new derivatives aimed at improving potency and selectivity against cancer targets. Modifications to the oxadiazole core have been explored to enhance pharmacological profiles .

- Combination Therapies : Research suggests that combining oxadiazole derivatives with existing chemotherapeutics may yield synergistic effects, potentially overcoming resistance mechanisms observed in many cancer types .

Material Science Applications

2.1 Organic Electronics

The electronic properties of oxadiazoles have made them valuable in the field of organic electronics:

- Semiconductors : Compounds like 5-(2,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can be utilized as semiconducting materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films with favorable charge transport characteristics is beneficial for device performance.

- Fluorescent Materials : The incorporation of fluorine atoms enhances the photophysical properties of oxadiazoles, making them suitable candidates for fluorescent materials used in sensors and imaging applications .

Case Studies and Research Findings

作用機序

The mechanism of action of 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors. The pathways involved may include disruption of cellular processes or interference with metabolic pathways.

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

5-(2,3,5-Trifluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid

- Structure : Differs by having a 2,3,5-trifluorophenyl group instead of 2,5-difluorophenyl.

- This compound is priced at $1,850/g (1g scale), indicating its specialized use in R&D .

5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid

- Structure : Replaces the difluorophenyl group with a 5-chlorothiophene ring.

- Impact: The sulfur atom in thiophene introduces π-electron richness and polarizability, which may improve solubility in non-polar matrices. Chlorine’s steric bulk and electronegativity could modulate reactivity in cross-coupling reactions .

Core Heterocycle Modifications

5-(2,5-Difluorophenyl)-1,2-oxazole-3-carboxylic Acid

- Structure : Features a 1,2-oxazole core instead of 1,2,4-oxadiazole.

- This structural difference may limit its utility in metal-catalyzed reactions compared to oxadiazole derivatives .

(R)-5-(4-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic Acid

- Structure : Contains a partially saturated dihydroisoxazole ring with a single fluorine on the phenyl group.

- Impact : The saturated ring introduces conformational rigidity, which could enhance stereoselective interactions in enzyme binding. The (R)-stereochemistry is critical for chiral recognition in pharmaceutical applications .

Functional Group Derivatives

5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic Acid

- Structure : Includes an oxo group at position 5 of the oxadiazole ring, creating a dihydro derivative.

- Impact : The oxo group increases electron density at the ring, making it more susceptible to nucleophilic attack. This derivative is priced at ¥5,498/g (1g scale), reflecting its niche application in synthetic chemistry .

Data Table: Structural and Commercial Comparison

Key Research Findings

- Electronic Effects : Fluorine substitution increases the acidity of the carboxylic acid group, with trifluorophenyl derivatives (pKa ~1.5) being more acidic than difluorophenyl analogs (pKa ~2.2) due to enhanced electron withdrawal .

- Biological Relevance : Thiophene-containing analogs exhibit improved membrane permeability in preliminary assays, likely due to sulfur’s polarizability .

- Synthetic Utility : Dihydroisoxazole derivatives are prioritized in enantioselective synthesis, whereas oxadiazole-carboxylic acids are preferred for stability in harsh reaction conditions .

生物活性

5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (C9H4F2N2O3) is a compound belonging to the oxadiazole class, which has gained attention for its diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

The molecular structure of 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is characterized by the following features:

- Molecular Formula : C9H4F2N2O3

- Molecular Weight : 208.14 g/mol

- SMILES Notation : C1=CC(=C(C(=C1)F)F)C2=NC(=NO2)C(=O)O

This compound features a difluorophenyl group attached to an oxadiazole ring and a carboxylic acid functional group, which may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of oxadiazoles has been widely studied, with various derivatives showing promising results against several diseases. The activities of 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can be categorized as follows:

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The 1,3,4-oxadiazole scaffold is known for its ability to interact with various enzymes and proteins involved in cancer cell proliferation. The mechanisms include:

- Inhibition of Enzymes : Compounds similar to 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid have been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell survival and proliferation .

- Targeting Kinases : These compounds may also affect kinase pathways that are often dysregulated in cancer cells .

A study indicated that modifications on the oxadiazole ring can enhance cytotoxicity against various cancer cell lines . For instance, derivatives with specific substituents demonstrated improved potency against breast and lung cancer cells.

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been documented. The compound's structure allows it to interact with microbial targets effectively:

- Mycobacterium tuberculosis : Some derivatives have shown activity against resistant strains of tuberculosis . The specific activity of 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid against various strains remains to be fully characterized.

Case Studies and Research Findings

Several studies have explored the biological potential of oxadiazole derivatives:

-

Anticancer Studies :

- A review highlighted that 1,3,4-oxadiazoles exhibit a broad spectrum of anticancer activities through various mechanisms including enzyme inhibition and interaction with nucleic acids .

- Specific derivatives were tested against multiple cancer cell lines demonstrating significant IC50 values indicating their effectiveness as potential chemotherapeutics.

- Antimicrobial Studies :

Table 1: Biological Activities of Oxadiazole Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| 5-(Chloromethyl)-1,3,4-oxadiazole | Anticancer | MCF7 (Breast Cancer) | 0.48 |

| 5-(Trifluoromethyl)-1,3,4-oxadiazole | Antimicrobial | Mycobacterium tuberculosis | Active |

| 5-(Nitrophenyl)-1,3,4-oxadiazole | Anticancer | A549 (Lung Cancer) | 0.89 |

| 5-(Fluorophenyl)-1,3,4-oxadiazole | Antimicrobial | Staphylococcus aureus | Active |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。